3,4-Diaminobenzoic acid
Overview
Description
3,4-Diaminobenzoic acid is an organic compound with the molecular formula C7H8N2O2. It is a derivative of benzoic acid, where two amino groups are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its applications in the synthesis of various pharmaceuticals and dyes .
Scientific Research Applications
3,4-Diaminobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
3,4-Diaminobenzoic acid is a significant intermediate in drug synthesis. It is used in the production of various drugs, including anticancer drugs, benzimidazole derivatives, gastrointestinal drugs, amide-based benzoic acid derivatives, and inhibitors of neuraminidase in influenza .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it undergoes cyclocondensation reactions to form quinoxalines and benzimidazoles . It also acts as a redox label for the electrochemical detection of single base mismatches .
Biochemical Pathways
This compound is involved in the synthesis of various biochemical compounds. It is used to prepare Schiff base derivatives by reacting with substituted aldehydes and their corresponding metal complexes . It also participates in the formation of Poly(2,5-benzimidazole) (ABPBI) polymer by reacting with methanesulfonic acid and P2O5 .
Pharmacokinetics
Its solubility in water, dmf, and methanol suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it is involved in. For example, in the formation of Schiff base derivatives, it can lead to the creation of new compounds with potential therapeutic effects .
Safety and Hazards
3,4-Diaminobenzoic acid may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in eyes, rinse cautiously with water for several minutes .
Future Directions
The thioester surrogate 3,4-diaminobenzoic acid (Dbz) facilitates the efficient synthesis of peptide thioesters by Fmoc chemistry solid phase peptide synthesis and the optional attachment of a solubility tag at the C-terminus . The protection of the partially deactivated ortho-amine of Dbz is necessary to obtain contamination-free peptide synthesis . The reported carbamate protecting groups promote a serious side reaction, benzimidazolinone formation . The introduction of the Boc-protected Dbz prevents the benzimidazolinone formation, leading to clean peptide o-aminoanilides suitable for the total chemical synthesis of proteins .
Biochemical Analysis
Biochemical Properties
3,4-Diaminobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it can act as a redox label for the electrochemical detection of single base mismatches . Additionally, this compound undergoes cyclocondensations to form quinoxalines and benzimidazoles, which are crucial in various biochemical pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with enzymes can lead to changes in metabolic flux and metabolite levels, thereby affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to undergo cyclocondensations to form quinoxalines and benzimidazoles is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under certain conditions, but its degradation can lead to changes in its biochemical properties and cellular effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that there are threshold effects, beyond which the compound’s toxicity increases significantly .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of quinoxalines and benzimidazoles highlights its importance in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biochemical and cellular effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects. This localization is essential for the compound’s role in biochemical reactions and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Diaminobenzoic acid can be synthesized through several methods. One common method involves the reduction of 3,4-dinitrobenzoic acid using a suitable reducing agent such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated by filtration and recrystallization .
Another method involves the catalytic hydrogenation of 3,4-dinitrobenzoic acid using a nickel catalyst under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of a continuous flow reactor where 3,4-dinitrobenzoic acid is hydrogenated in the presence of a nickel catalyst. The product is then purified through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
3,4-Diaminobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxalines and benzimidazoles.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions to form Schiff base derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Reagents like aldehydes and ketones are used in the presence of acidic or basic catalysts.
Major Products Formed
Quinoxalines: Formed through cyclocondensation reactions.
Benzimidazoles: Formed through cyclocondensation reactions.
Schiff Bases: Formed through nucleophilic substitution reactions
Comparison with Similar Compounds
Similar Compounds
- 2,3-Diaminobenzoic acid
- 3,5-Diaminobenzoic acid
- 4-Aminobenzoic acid
Comparison
3,4-Diaminobenzoic acid is unique due to the specific positioning of the amino groups, which allows it to form distinct cyclocondensation products such as quinoxalines and benzimidazoles. In contrast, 2,3-diaminobenzoic acid and 3,5-diaminobenzoic acid have different reactivity patterns due to the different positions of the amino groups on the benzene ring .
Properties
IUPAC Name |
3,4-diaminobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMGYNNCNNODNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29692-96-4 | |
Record name | Benzoic acid, 3,4-diamino-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29692-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00210920 | |
Record name | 3,4-Diaminobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210920 | |
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Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey or brown powder; [Alfa Aesar MSDS] | |
Record name | 3,4-Diaminobenzoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10992 | |
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Vapor Pressure |
0.00000956 [mmHg] | |
Record name | 3,4-Diaminobenzoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10992 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
619-05-6, 29692-96-4 | |
Record name | 3,4-Diaminobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,4-Diaminobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,4-diamino-, homopolymer | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,4-Diaminobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-diaminobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.617 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,4-DIAMINOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H2G880K12 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 3,4-Diaminobenzoic acid is C₇H₈N₂O₂ and its molecular weight is 152.15 g/mol. []
A: this compound has been characterized by various spectroscopic techniques, including infrared (IR) spectroscopy, UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), and Mass Spectrometry (MS). [, , , , ]
A: this compound is prone to decarboxylation in HTW, but the reaction conditions can be optimized to minimize this side reaction. For example, 2,3-diarylquinoxaline-6-carboxylic acids have been synthesized using this compound in HTW at temperatures between 150–230 °C for reaction times ranging from 5-30 minutes. [, ]
A: Yes, this compound is a versatile monomer and can be polymerized to create various polymers. For example, it can be polymerized in polyphosphoric acid to create hyperbranched poly(phenylquinoxaline). [] It is also used in the synthesis of poly(2,5-benzimidazole) (ABPBI), a component of high-temperature fuel cell membranes. [, , ] Furthermore, it can be copolymerized with other monomers to create materials with specific properties, such as low dielectric constants and ultrahigh heat resistance. []
A: While this compound itself is not typically used as a catalyst, it can be used to functionalize materials that serve as catalysts. For example, it can be used to functionalize magnetic nanoparticles, which then act as catalysts in organic reactions, such as the synthesis of 2-methoxy-2-phenylacetonitrile derivatives. []
A: Yes, Density Functional Theory (DFT) calculations have been used to investigate the hydrolysis mechanism of palladium complexes containing this compound as a ligand. These studies help understand the behavior of these complexes in biological systems. [] Quantitative structure-activity relationship (QSAR) studies, employing molecular descriptors, have also been conducted on this compound derivatives to correlate their structures with their antioxidant activities. []
A: Modifying the structure of this compound can significantly impact its activity and potency. For instance, incorporating it into larger structures like quinoxalinocarboxylic acids influences their effects on the cardiovascular system, particularly as relaxants on coronary and basilar arteries. [] Derivatives have also shown promise as inhibitors of the oxytocinase subfamily of M1 aminopeptidases (ERAP1, ERAP2, and IRAP), which play a role in immune responses and are implicated in various diseases. [, ] Studies have shown that engaging the substrate N-terminus recognition properties of the active site of these enzymes is crucial for inhibitor binding. []
A: The type and position of substituents on the benzene ring of this compound significantly influence its reactivity and chemical behavior. Studies focusing on copper(II) chelates with o-phenylenediamine derivatives, including this compound, have shown that substituent groups at the 4-position influence the overall stability constants of the copper chelates. [] This observation suggests that the electronic properties of the substituents impact the metal-ligand interactions.
A: Several analytical methods have been used to characterize and quantify this compound. These include spectrophotometry, particularly for determining selenium content in various matrices. [] Additionally, this compound has been explored as a component in the development of potentiometric electronic tongues (ET) for pharmaceutical analysis. []
A: this compound finds applications in various fields, including: * Medicine: As a precursor for synthesizing pharmaceuticals, particularly those targeting cardiovascular ailments and as inhibitors of specific enzymes involved in immune responses. [, ] * Material Science: As a building block for creating polymers with specific properties, such as high-temperature resistance and electrical conductivity. [, , , ] * Analytical Chemistry: As a component in developing sensors, such as potentiometric electronic tongues, for analyzing pharmaceuticals and other substances. []
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